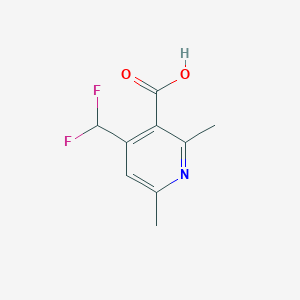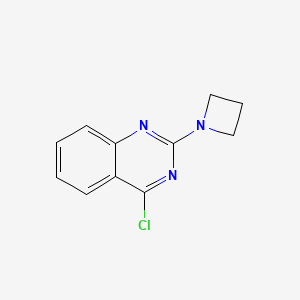
2-(Azetidin-1-yl)-4-chloroquinazoline
Vue d'ensemble
Description
Azetidinones, also known as 2-azetidinones or β-lactams, are a class of compounds that contain a four-membered cyclic amide. They are highly important in organic and medicinal chemistry due to their presence in many bioactive compounds and drugs . For instance, the β-lactam ring is a common structural feature of several broad-spectrum antibiotics, including penicillins, cephalosporins, and carbapenems .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One such method involves the use of molecular iodine as a catalyst under microwave irradiation . Another method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of a 2-azetidinone ring .
Molecular Structure Analysis
The molecular structure of azetidinones consists of a four-membered lactam ring. This ring is highly strained due to its small size, which makes azetidinones highly reactive .
Chemical Reactions Analysis
Azetidinones are known for their reactivity and can undergo various chemical reactions. Their reactivity is mainly due to the strain of the four-membered β-lactam ring and the presence of the amide functional group .
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary depending on their specific structures. For instance, 2-(Azetidin-1-yl)benzoic acid, a related compound, has a molecular weight of 177.20 g/mol and a topological polar surface area of 40.5 Ų .
Applications De Recherche Scientifique
Green Synthesis
The 2-(Azetidin-1-yl)-4-chloroquinazoline framework is used in green chemistry approaches for synthesizing 3-pyrrole-substituted 2-azetidinones. This method employs molecular iodine under microwave irradiation, providing a rapid and efficient synthesis route that is environmentally friendly .
Antimicrobial Activity
Azetidinone derivatives, including those related to 2-(Azetidin-1-yl)-4-chloroquinazoline , exhibit significant antimicrobial activity. They have been effective against a wide range of microorganisms, including fungi, Gram-positive and Gram-negative bacteria. This makes them valuable in the development of new antibiotics and antifungal agents .
Enzyme Inhibition
The 2-(Azetidin-1-yl)-4-chloroquinazoline moiety is reported as a potent mechanism-based inhibitor of several enzymes, including human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme. This property is exploited in designing drugs that can modulate enzyme activity for therapeutic purposes .
Mécanisme D'action
While the mechanism of action can vary depending on the specific azetidinone compound, many β-lactam antibiotics work by inhibiting bacterial cell wall synthesis. They do this by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan strands and leading to cell lysis and death .
Safety and Hazards
The safety and hazards associated with azetidinones can also vary depending on the specific compound. For example, 2-(1-Azetidinyl)-5-bromopyrimidine, a related compound, has several safety precautions associated with it, including avoiding dust formation and avoiding breathing in the mist, gas, or vapors .
Orientations Futures
Propriétés
IUPAC Name |
2-(azetidin-1-yl)-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-8-4-1-2-5-9(8)13-11(14-10)15-6-3-7-15/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVCOARDAWZKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480126.png)
![1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480127.png)
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1480128.png)
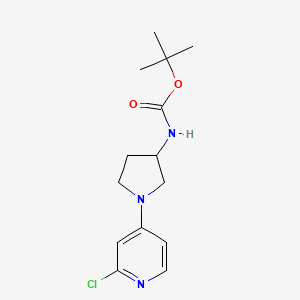
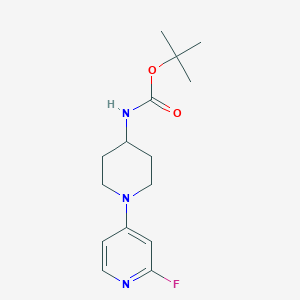

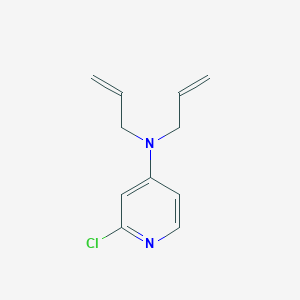
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)
![6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480136.png)
![6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480138.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)

